molecular formula C16H32N2Sn B180699 1-Methyl-4-(tributylstannyl)-1H-pyrazole CAS No. 179055-21-1

1-Methyl-4-(tributylstannyl)-1H-pyrazole

Cat. No.: B180699
CAS No.: 179055-21-1
M. Wt: 371.1 g/mol
InChI Key: LNECVNPGDBLIEM-UHFFFAOYSA-N
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Description

1-Methyl-4-(tributylstannyl)-1H-pyrazole is an organotin compound that has garnered attention in the field of organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a tributylstannyl group at the 4-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 1-Methyl-4-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a tributylstannylating agent. One common method includes the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

1-Methyl-1H-pyrazole+Bu3SnClThis compound\text{1-Methyl-1H-pyrazole} + \text{Bu}_3\text{SnCl} \rightarrow \text{this compound} 1-Methyl-1H-pyrazole+Bu3​SnCl→this compound

Chemical Reactions Analysis

1-Methyl-4-(tributylstannyl)-1H-pyrazole is known to undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as the Stille reaction. Common reagents include palladium catalysts and organohalides.

    Oxidation Reactions: The stannyl group can be oxidized to form the corresponding pyrazole oxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group, yielding the parent pyrazole.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Stille reaction, the major product is typically a new carbon-carbon bond formed between the pyrazole ring and the coupling partner.

Scientific Research Applications

1-Methyl-4-(tributylstannyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biologically active molecules, potentially altering their activity or improving their stability.

    Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 1-Methyl-4-(tributylstannyl)-1H-pyrazole exerts its effects is primarily through its role as a reagent in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.

Comparison with Similar Compounds

1-Methyl-4-(tributylstannyl)-1H-pyrazole can be compared with other organotin compounds such as:

    1-Methyl-4-(tributylstannyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

    2-(Tributylstannyl)pyridine: Contains a pyridine ring and is used in similar cross-coupling reactions.

    2-(Tributylstannyl)thiophene: Contains a thiophene ring and is also used in organic synthesis.

The uniqueness of this compound lies in its specific reactivity and the stability of the pyrazole ring, which can offer advantages in certain synthetic applications.

Properties

IUPAC Name

tributyl-(1-methylpyrazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNECVNPGDBLIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441919
Record name 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-21-1
Record name 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179055-21-1
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-methylpyrazole (15 g, 38.5 mmol) in ether (150 mL) n-Butyllithium (2.5M in hexanes, 17 mL, 42.4 mmol) was added at −78° C. After the reaction solution was stirred at −78° C. for 30 minutes, tributyltin chloride (11.5 mL, 42.4 mmol) was added. It was stirred at −60° C. for 1 hour and warmed to room temperature, at which it was stirred for 1 more hour. Then, it was diluted with ethyl acetate (300 mL) and washed with water (200 mL) and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by flash column chromatography on silica gel with hexanes/ethyl acetate=10/1 as eluant to get 1-methyl-4-tributylstannylpyrazole as a white wax. 1H NMR (CDCl3, 300 MHz): δ7.42 (s, 1H), 7.23 (s, 1H), 3.93 (s, 3 H). 1.28-1.55 (m, 18 H), 0.91 (t, J=15 Hz, 9 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
tributyltin chloride
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a precooled (<−10° C. internal temperature) solution of 1.6M n-butyl lithium in hexanes (100 ml) in anhydrous diethyl ether (100 ml) under argon was added a solution of 4-bromo-1-methyl-1H-pyrazole (23.42 g) from Example 111 in diethyl ether (50 ml) at a rate to maintain the temperature. The reaction was allowed to stir for a further 20 minutes before tributyltin chloride (43.4 ml) was added in diethyl ether (50 ml). The reaction temperature was allowed to rise to 20° C. The reaction was diluted with diethyl ether and the insoluble material removed by suction filtration. Evaporation of the solvent in vacuo afforded 56 g of the title compound as an oil. MS, m/z: 373 [M+H]+. Residual amounts of tin residues were removed from the oil by distillation using a kugelrohr apparatus under high vacuum at 170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.42 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
43.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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